Dinophysistoxin 2 Dinophysistoxin 2 Dinophysistoxin 2 is a ketal that is a rare marine toxin structurally related to okadaic acid. Found yearly along with okadaic acid in Portuguese shellfish, its presence has been correlated with the occurrence of Dinophysis acta. It has a role as a toxin and an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor. It derives from an okadaic acid.
Dinophysistoxin 2 is a natural product found in Mizuhopecten yessoensis and Dinophysis acuta with data available.
Brand Name: Vulcanchem
CAS No.: 139933-46-3
VCID: VC0000113
InChI: InChI=1S/C44H68O13/c1-25-21-35(56-44(23-25)36(46)14-13-31(54-44)24-41(6,50)40(48)49)26(2)11-12-30-15-18-42(53-30)19-16-34-39(57-42)37(47)29(5)38(52-34)32(45)22-27(3)33-10-7-17-43(55-33)28(4)9-8-20-51-43/h11-12,23,26-28,30-39,45-47,50H,5,7-10,13-22,24H2,1-4,6H3,(H,48,49)/b12-11+/t26-,27+,28-,30+,31+,32+,33+,34-,35+,36-,37-,38+,39-,41-,42-,43-,44-/m1/s1
SMILES: CC1CCCOC12CCCC(O2)C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Molecular Formula: C44H68O13
Molecular Weight: 805.015

Dinophysistoxin 2

CAS No.: 139933-46-3

Cat. No.: VC0000113

Molecular Formula: C44H68O13

Molecular Weight: 805.015

* For research use only. Not for human or veterinary use.

Dinophysistoxin 2 - 139933-46-3

CAS No. 139933-46-3
Molecular Formula C44H68O13
Molecular Weight 805.015
IUPAC Name (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,6R,11R)-11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid
Standard InChI InChI=1S/C44H68O13/c1-25-21-35(56-44(23-25)36(46)14-13-31(54-44)24-41(6,50)40(48)49)26(2)11-12-30-15-18-42(53-30)19-16-34-39(57-42)37(47)29(5)38(52-34)32(45)22-27(3)33-10-7-17-43(55-33)28(4)9-8-20-51-43/h11-12,23,26-28,30-39,45-47,50H,5,7-10,13-22,24H2,1-4,6H3,(H,48,49)/b12-11+/t26-,27+,28-,30+,31+,32+,33+,34-,35+,36-,37-,38+,39-,41-,42-,43-,44-/m1/s1
Standard InChI Key BRFKTXCAUCYQBT-KIXJXINUSA-N
SMILES CC1CCCOC12CCCC(O2)C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Chemical Structure and Properties

Molecular Characteristics

Dinophysistoxin 2 has the molecular formula C₄₄H₆₇O₁₃ with its sodium salt form having the formula C₄₄H₆₇O₁₃·Na. The molecular weight of the sodium salt is 826.98 g/mol . The compound is typically found dissolved in methanol for laboratory and analytical applications. Its accurate mass has been determined to be 826.4479, which is valuable for mass spectrometry-based identification and quantification .

Toxicological Mechanisms

Inhibition of Protein Phosphatases

The primary mechanism of action for DTX-2, like other toxins in its class, involves the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) . These enzymes play crucial roles in cellular signaling pathways, and their inhibition disrupts normal cellular functions, potentially leading to the symptoms associated with diarrhetic shellfish poisoning.

Statistical analyses of published data indicate that the affinity of PP2A for DTX-2 is approximately 2-fold lower than for okadaic acid . This reduced affinity explains, at least in part, the lower toxicity observed with DTX-2 compared to okadaic acid.

Structural Basis for Reduced Toxicity

X-ray crystal structures of DTX-2 bound to PP2A have revealed the molecular basis for its reduced toxicity. When DTX-2 binds to PP2A, the axial 35-methyl group causes the side chain of histidine-191 (His191) in the enzyme to rotate approximately 140 degrees, orienting it toward the solvent rather than maintaining its normal position in the binding pocket . This rotation effectively opens one end of the hydrophobic binding cage that normally surrounds the toxin molecule.

In contrast, the equatorial 35-methyl group of DTX-1 is favorably placed against the aromatic π-bonds of His191, which likely accounts for the increased affinity of PP2A for DTX-1 compared to both okadaic acid and DTX-2 . The rearrangement required to accommodate the unfavorably positioned axial methyl group of DTX-2 reduces the binding energy and appears to be directly responsible for the reduced affinity of PP2A for this toxin .

Inhibition Efficacy Factor

Researchers have quantified the relative potency of these toxins using an Inhibition Efficacy Factor (IEF), which is calculated as the ratio of the IC₅₀ for okadaic acid to the IC₅₀ for DTX-1 or DTX-2. For DTX-2, the IEF for PP2A ranges from 0.4 to 0.6, indicating less inhibition of this phosphatase than that exerted by okadaic acid . This quantitative measure further confirms the reduced potency of DTX-2 compared to both okadaic acid and DTX-1.

Neurological and Cellular Effects

Neurotoxicity

Studies using cerebellar primary cultures have demonstrated that DTX-2 produces neurotoxicity at concentrations as low as 2.5 nM . The neurotoxic effects are characterized by initial disintegration of neurites followed by cell death. These effects require long exposures (at least 20 hours) and involve DNA fragmentation and condensation, hallmarks of apoptotic cell death .

The concentration that reduces neuronal survival by 50% after 24 hours of exposure to DTX-2 (EC₅₀₍₂₄₎) is approximately 8 nM . This neurotoxicity indicates that DTX-2, despite having lower general toxicity than okadaic acid and DTX-1, still presents significant risks to neural tissues at nanomolar concentrations.

Differential Effects on Neural and Glial Cells

Interestingly, DTX-2 exhibits differential toxicity toward neurons and glial cells. While neurons begin to show degenerative changes at concentrations as low as 2.5 nM, glial cells remain unaffected up to concentrations of at least 15 nM . At higher concentrations, DTX-2 causes strong shrinkage of glial cell bodies and retraction of processes, ultimately leading to glial cell death.

The glial toxicity of DTX-2 also involves apoptotic processes but occurs much more rapidly than neuronal degeneration, with extensive glial degeneration and death occurring after just 7 hours of exposure . The EC₅₀₍₇₎ for glial cells is approximately 50 nM, and the EC₅₀₍₂₄₎ is approximately 30 nM .

Analytical Standards and Detection

Reference Standards

Public Health Implications

Regulatory Considerations

Some research suggests that chronic exposure to amounts of diarrhetic shellfish poisoning toxins below the current safety regulatory limits may represent a risk for human health that should be considered in regulatory frameworks . This is especially relevant given the neurotoxic effects observed at nanomolar concentrations and the potential for bioaccumulation in consumers of contaminated seafood.

Future Research Directions

The structural basis for the reduced toxicity of DTX-2 highlights the potential of molecular modeling studies for understanding the relative toxicity of analogues once the binding site at the molecular target has been properly characterized . This approach could be valuable for predicting the toxicity of newly discovered marine toxins or synthetic analogues without requiring extensive animal testing.

Additionally, further research is needed to confirm the toxic actions observed in vitro within in vivo systems, particularly regarding the neurotoxic effects . The differential sensitivity of neural and glial cells to DTX-2 also warrants further investigation to understand the mechanistic basis for this selectivity and its implications for human health.

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